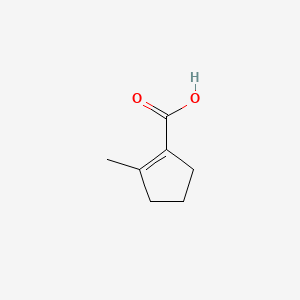

2-Methylcyclopentene-1-carboxylic acid

説明

The compound of interest, 2-Methylcyclopentene-1-carboxylic acid, is a cyclopentene derivative with a carboxylic acid functional group. It is related to various other cyclopentene and cyclohexene compounds that have been synthesized and studied for their chemical properties and potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related cyclopentene derivatives has been explored in several studies. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates was achieved through the kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, demonstrating an efficient method for obtaining enantiomerically enriched compounds . Similarly, the synthesis of 1-methylbicyclo[2.2.2]oct-2-enecarboxylate derivatives from 2-methylcyclohexa-1,5-diene-1-carboxylic acid shows the versatility of cyclopentene derivatives in forming more complex bicyclic structures .

Molecular Structure Analysis

The molecular structure of cyclopentene derivatives can be quite complex, as seen in the synthesis of novel metal coordination polymers with 1,2-bis(2'-methyl-5'-(carboxylic acid)-3'-thienyl)perfluorocyclopentene. These compounds exhibit interesting photochromic properties in the crystalline phase due to their unique molecular arrangements . The conformationally restricted methionine analogue synthesized from a bicyclo[2.2.1]heptane derivative also highlights the importance of molecular structure in determining the physical and chemical properties of these compounds .

Chemical Reactions Analysis

Cyclopentene derivatives undergo various chemical reactions that are crucial for their functionalization. The deprotonation and alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid, for example, result in stereoselective formation of compounds, which is significant for the synthesis of stereochemically defined molecules . The Mannich reaction involving 5-methylcyclopentanone-3-carboxylic acid leads to the formation of antitumor substances and related Mannich bases, demonstrating the potential of these reactions in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentene derivatives are influenced by their molecular structures and the functional groups present. The photochromism observed in metal coordination polymers with perfluorocyclopentene ligands is a result of the specific arrangement of the molecular components and their interaction with light . The synthesis of amino acids from cyclobutane derivatives also reveals the impact of ring size and substitution on the properties of the resulting compounds, which can be incorporated into peptides with high rigidity .

Safety and Hazards

The safety data sheet for 2-methylcyclopentane-1-carboxylic acid advises avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment . It also advises ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用機序

Target of Action

This compound is a derivative of cyclopentene, which has been studied for its antioxidant properties . .

Mode of Action

As a structural analog of cyclopentene derivatives, it may share similar antioxidant properties . Antioxidants typically work by neutralizing harmful free radicals in the body, thereby preventing cellular damage.

Biochemical Pathways

Given its potential antioxidant properties, it may be involved in pathways related to oxidative stress and free radical scavenging

Pharmacokinetics

The molecular weight of the compound is 126.1531 , which suggests it may have good bioavailability due to its relatively small size.

Result of Action

If it does indeed possess antioxidant properties, it could potentially neutralize harmful free radicals and prevent oxidative damage at the cellular level .

特性

IUPAC Name |

2-methylcyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-3-2-4-6(5)7(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKNDUSXGFIHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986320 | |

| Record name | 2-Methylcyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67209-77-2 | |

| Record name | 1-Cyclopentene-1-carboxylic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067209772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

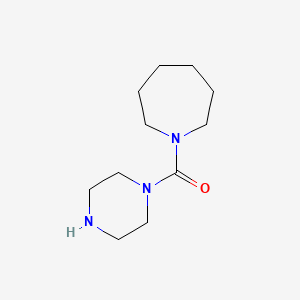

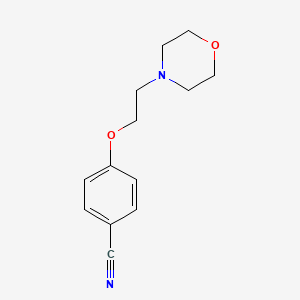

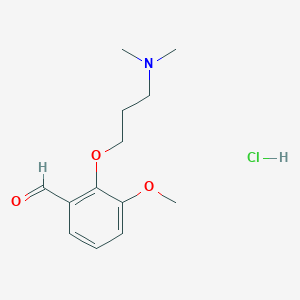

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B1274079.png)

![2-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1274081.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)